molecular formula C23H29N5O3 B2462195 N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide CAS No. 922117-00-8

N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

Cat. No. B2462195
CAS RN: 922117-00-8
M. Wt: 423.517
InChI Key: FWZVKWIZQZHVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.
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Scientific Research Applications

Antifungal Agents

Compounds similar to N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide have been explored for their antifungal properties. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have shown fungicidal activity against Candida species, highlighting their potential as broad-spectrum antifungal agents. These derivatives also exhibit activity against molds and dermatophytes, demonstrating their utility in combating various fungal infections (Bardiot et al., 2015).

Neurokinin-1 Receptor Antagonists

Another application is in the development of neurokinin-1 (NK1) receptor antagonists. Compounds with structures similar to the queried molecule have been effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. These findings suggest a role for such compounds in treating conditions mediated by the NK1 receptor, such as depression and vomiting (Harrison et al., 2001).

Orexin Receptor Antagonism

Research has also explored the potential of compounds in modulating sleep through orexin receptor antagonism. Blockade of orexin receptors, specifically OX2R, can initiate and prolong sleep, providing a therapeutic approach for sleep disorders. This research underscores the significance of orexin receptors in sleep regulation and the potential of targeted therapies to treat sleep-related issues (Dugovic et al., 2009).

Antimalarial Activity

Additionally, certain compounds have demonstrated significant activity against resistant strains of malaria. These findings are crucial in the context of developing new antimalarial drugs, especially given the increasing resistance to existing treatments. Research into novel compounds offers hope for more effective therapies against this life-threatening disease (Werbel et al., 1986).

Antimicrobial and Hemolytic Activity

Compounds in this category have also been evaluated for their antimicrobial efficacy. A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were found to possess activity against selected microbial species, highlighting their potential in addressing bacterial infections (Gul et al., 2017).

properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-15(29)25-18-6-5-7-19(13-18)26-23(31)22(30)24-14-21(27(2)3)16-8-9-20-17(12-16)10-11-28(20)4/h5-9,12-13,21H,10-11,14H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZVKWIZQZHVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

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